(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a furyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 2-furylmethylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a catalyst and are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(4-BROMOPHENYL)IMINO]-5-(3-FLUOROBENZYLIDENE)-1,3-THIAZOLAN-4-ONE
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9BrN2O2S |
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Molecular Weight |
349.20 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)16-14-17-13(18)12(20-14)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8- |
InChI Key |
LWYXKRQIIURUNO-WQLSENKSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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